Cas no 1000529-78-1 (2-(3-(Difluoromethyl)phenyl)acetonitrile)

2-(3-(Difluoromethyl)phenyl)acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(3-(Difluoromethyl)phenyl)acetonitrile
- 2-[3-(difluoromethyl)phenyl]acetonitrile
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- インチ: 1S/C9H7F2N/c10-9(11)8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4H2
- InChIKey: ZZVXGIMRJPDIHB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(CC#N)=C1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 182
- トポロジー分子極性表面積: 23.8
2-(3-(Difluoromethyl)phenyl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019119584-10g |
2-(3-(Difluoromethyl)phenyl)acetonitrile |
1000529-78-1 | 95% | 10g |
$2460.24 | 2023-09-04 | |
Alichem | A019119584-5g |
2-(3-(Difluoromethyl)phenyl)acetonitrile |
1000529-78-1 | 95% | 5g |
$1704.48 | 2023-09-04 | |
Alichem | A019119584-25g |
2-(3-(Difluoromethyl)phenyl)acetonitrile |
1000529-78-1 | 95% | 25g |
$4330.88 | 2023-09-04 |
2-(3-(Difluoromethyl)phenyl)acetonitrile 関連文献
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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7. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
2-(3-(Difluoromethyl)phenyl)acetonitrileに関する追加情報
Introduction to 2-(3-(Difluoromethyl)phenyl)acetonitrile (CAS No. 1000529-78-1)
2-(3-(Difluoromethyl)phenyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1000529-78-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a difluoromethyl substituent on a phenyl ring coupled with an acetonitrile moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a combination of aromatic and nitrile functionalities, positions it as a versatile building block for the development of novel molecules with potential biological activity.
The difluoromethyl group is a key feature of this compound, influencing its reactivity and interaction with biological targets. In medicinal chemistry, such groups are often incorporated into molecules to enhance metabolic stability, improve binding affinity, or modulate pharmacokinetic profiles. The presence of the phenyl ring provides additional aromaticity, which can contribute to hydrophobic interactions and influence the compound's solubility and bioavailability. The acetonitrile group introduces a polar nitrile functionality, which can participate in hydrogen bonding and affect the overall electronic distribution of the molecule.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-(3-(Difluoromethyl)phenyl)acetonitrile, making it more accessible for research applications. The compound's utility extends beyond pharmaceuticals; it is also explored in materials science and as a precursor in the synthesis of advanced polymers and specialty chemicals. The growing interest in fluorinated compounds stems from their ability to confer desirable properties such as increased lipophilicity and resistance to metabolic degradation.
In the realm of drug discovery, 2-(3-(Difluoromethyl)phenyl)acetonitrile has been employed in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates. Its structural framework allows for modifications at multiple positions, enabling chemists to fine-tune biological activity through structure-activity relationship (SAR) studies. The difluoromethyl group, in particular, has been shown to enhance binding interactions with protein targets, making it a popular choice for designing high-affinity ligands.
One of the most compelling aspects of this compound is its role in developing next-generation agrochemicals. Fluorinated compounds often exhibit improved efficacy against pests and diseases while maintaining environmental safety. Researchers have leveraged the reactivity of 2-(3-(Difluoromethyl)phenyl)acetonitrile to create novel herbicides and fungicides that offer enhanced performance compared to traditional agents. The ability to introduce fluorine atoms at strategic positions allows for the creation of molecules with tailored biological properties.
The synthesis of 2-(3-(Difluoromethyl)phenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. Advanced catalytic processes have been developed to improve yield and purity, reducing the environmental impact of production. These methodologies align with the growing emphasis on green chemistry principles, ensuring that the compound can be manufactured sustainably while meeting stringent quality standards.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the interactions between 2-(3-(Difluoromethyl)phenyl)acetonitrile derivatives and biological targets. These studies provide insights into binding mechanisms and help guide the design of more effective drug candidates. The integration of experimental data with computational models has accelerated the discovery process, allowing researchers to prioritize promising compounds for further investigation.
The future prospects for 2-(3-(Difluoromethyl)phenyl)acetonitrile are bright, with ongoing research exploring its potential in emerging fields such as photopharmacology and nanomedicine. The compound's unique structural features make it an attractive candidate for designing photoactivatable probes or drug delivery systems. As synthetic techniques continue to evolve, new applications for this versatile intermediate are likely to emerge, further solidifying its importance in chemical research.
In conclusion,2-(3-(Difluoromethyl)phenyl)acetonitrile (CAS No. 1000529-78-1) represents a significant advancement in synthetic organic chemistry with broad implications for pharmaceuticals and agrochemicals. Its structural versatility, coupled with its reactivity features such as the difluoromethyl group and aromaticity, positions it as a cornerstone material for innovation across multiple scientific disciplines. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical biology and drug discovery.
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